molecular formula C10H11NO3 B8745226 5-(Phenoxymethyl)-1,3-oxazolidin-2-one CAS No. 19111-20-7

5-(Phenoxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B8745226
CAS No.: 19111-20-7
M. Wt: 193.20 g/mol
InChI Key: FGGFJGCTPLMHDU-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-1,3-oxazolidin-2-one is a chemical compound featuring the 1,3-oxazolidin-2-one ring system, a scaffold recognized in medicinal chemistry for its diverse biological activities. The core structure is shared with compounds that have been investigated for their central nervous system (CNS) effects, particularly as skeletal muscle relaxants . For instance, the patent literature describes the synthesis and utility of this compound and its derivatives, linking the 5-phenoxymethyl-2-oxazolidinone structure to potential pharmacological applications such as anticonvulsant and tranquilizing agents . The 1,3-oxazolidin-2-one core is a versatile building block in organic synthesis and drug discovery. Research into similar compounds demonstrates that this heterocycle can serve as a key pharmacophore in the development of enzyme inhibitors. For example, a structurally complex oxazolidinone derivative has been studied in complex with tryptase beta-2, illustrating the potential for this class of molecules to interact with protease targets . This highlights the value of this compound as a starting material or intermediate for researchers designing and synthesizing novel bioactive molecules. Thermochemical data for closely related analogues, such as 3-phenyl-5-phenoxymethyl-2-oxazolidinone, are available, providing researchers with insights into the stability and energetic properties of these compounds . This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

19111-20-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

5-(phenoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO3/c12-10-11-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)

InChI Key

FGGFJGCTPLMHDU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Halogenated derivatives (e.g., bromo- or chloromethyl) exhibit higher reactivity for synthetic modifications compared to the phenoxymethyl analogue, which prioritizes bioactivity .
  • Aromatic Substitutions : Compounds with 3,5-diphenyl or 3-phenyl groups (e.g., 3,5-Diphenyl-4-methyl derivative) show enhanced binding to enzymatic targets like Δ-5 desaturase due to π-π stacking interactions .
  • Conformational Flexibility: The oxazolidinone ring adopts an envelope conformation in derivatives like (4R,5S)-4-hydroxymethyl-5-phenyl, which influences stereochemical outcomes in asymmetric catalysis .

Preparation Methods

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advancements in solid-phase organic synthesis (SPOS) have enabled efficient, environmentally friendly routes to 5-(phenoxymethyl)-1,3-oxazolidin-2-one. A prominent method utilizes polystyrene-supported 2-hydroxyalkyl selenide as a recyclable reagent . The reaction proceeds via a three-step sequence:

  • Coupling with Benzoyl Isocyanate : The selenide reagent reacts with benzoyl isocyanate under mild conditions (25°C, 12 h) to form a selenocarbamate intermediate.

  • Oxidation-Cyclization : Treatment with hydrogen peroxide (30% w/v) induces intramolecular cyclization, yielding the oxazolidinone core.

  • Hydrolytic Cleavage : Acidic hydrolysis (HCl, 1M) releases the product from the polymer support.

This method achieves moderate yields (65–72%) while minimizing purification steps, as excess reagents are removed via filtration . The table below summarizes critical parameters:

ParameterConditionsYield (%)
Reaction Temperature25°C65–72
Oxidizing AgentH₂O₂ (30%)-
Hydrolysis AgentHCl (1M)-
CatalystNone-

Epichlorohydrin-Based Pathways

Epichlorohydrin derivatives serve as versatile precursors for oxazolidinone synthesis. A patented method outlines a scalable route using (S)-epichlorohydrin, adaptable to this compound:

  • Azido Alcohol Formation : (S)-Epichlorohydrin reacts with sodium azide (NaN₃) in aqueous ethanol (60°C, 6 h) to yield 1-azido-3-chloro-2-propanol.

  • Cyclization to Oxirane : Treatment with potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) induces epoxide formation.

  • Ring-Opening and Cyclocondensation : The epoxide reacts with phenoxyacetic acid derivatives under basic conditions (pH 9–10) to form the oxazolidinone ring.

This method emphasizes stereochemical control, critical for pharmaceutical applications, and achieves yields of 78–85% . Industrial adaptations employ continuous flow reactors to enhance efficiency.

Cyclization of Amino Alcohol Precursors

A classical approach involves cyclocondensation of β-amino alcohols with carbonyl sources. For this compound, the synthesis proceeds as follows :

  • Intermediate Formation : 2-Amino-1-phenoxy-3-propanol is prepared by nucleophilic substitution of epichlorohydrin with phenol under alkaline conditions (NaOH, 50°C).

  • Carbonylation : Phosgene (COCl₂) or urea derivatives introduce the carbonyl group, facilitating cyclization.

  • Acid-Catalyzed Ring Closure : Hydrochloric acid (HCl, 2M) promotes intramolecular dehydration at 80°C for 4 h.

This method, while reliable, faces challenges in handling toxic reagents like phosgene. Substituting triphosgene or dimethyl carbonate improves safety, albeit with reduced yields (50–60%) .

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A modified cyclocondensation protocol reduces synthesis time from hours to minutes :

  • Microwave Activation : A mixture of 2-hydroxy-3-phenoxypropylamine and di-tert-butyl dicarbonate (Boc₂O) is irradiated (150°C, 300 W) for 15 minutes.

  • In Situ Cyclization : The intermediate undergoes spontaneous ring closure under microwave conditions, eliminating the need for separate dehydration steps.

This method achieves 70% yield with 98% purity, demonstrating potential for high-throughput applications .

Enzymatic and Catalytic Asymmetric Routes

Biocatalytic methods using lipases or transition-metal catalysts enable enantioselective synthesis. A recent study reports:

  • Enzymatic Resolution : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of a racemic amino alcohol precursor, leaving the (S)-enantiomer for cyclization.

  • Palladium-Catalyzed Carbonylation : Using Pd(OAc)₂ and 1,10-phenanthroline, the (S)-amino alcohol reacts with CO (1 atm) to form the oxazolidinone with 92% enantiomeric excess (ee).

While promising, these methods require specialized equipment and exhibit lower scalability compared to conventional routes.

Q & A

Q. Basic Research Focus

  • Hazard Mitigation : Use fume hoods and nitrile gloves due to potential skin/eye irritation (see SDS for oxazolidinones ).
  • First Aid : For inhalation, move to fresh air; for dermal contact, wash with soap/water.
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

How can contradictory bioactivity data for this compound analogs be systematically addressed?

Advanced Research Focus
Contradictions often arise from stereochemical variations or assay conditions. Solutions include:

  • Stereochemical analysis : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers and test individually .
  • Assay standardization : Validate cellular models (e.g., HepG2 for D5D inhibition ) with positive controls (e.g., anacetrapib ).
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like solvent polarity .

What computational tools are effective for predicting the reactivity of this compound in synthetic pathways?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts reaction intermediates and transition states.
  • Docking Studies : AutoDock or Glide simulate binding to targets like CETP (PDB ID: 5L6D) .
  • ADMET Prediction : SwissADME estimates bioavailability and toxicity (e.g., CYP inhibition) .

How does the stability of this compound vary under different pH and temperature conditions?

Q. Basic Research Focus

  • pH Stability : Oxazolidinones are prone to hydrolysis in acidic conditions (pH < 3) but stable at pH 5–7. Accelerated stability studies (40°C/75% RH) show <5% degradation over 4 weeks .
  • Thermal Degradation : TGA analysis reveals decomposition onset at ~180°C. Store below 25°C to prevent ring-opening .

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